![molecular formula C14H12Cl2N2O3 B2495125 2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide CAS No. 942003-92-1](/img/structure/B2495125.png)
2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex acetamide derivatives often involves multi-step reactions, including the formation of key intermediate structures such as isoxazolidine and isoxazoline derivatives through 1,3-dipolar cycloaddition reactions. These processes are critical for the introduction of specific functional groups and the overall molecular architecture of compounds like "2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide" (Yıldırım & Çetin, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide" is characterized by specific orientations and angles between aromatic planes, as well as unique intermolecular interactions. These structural features are pivotal for understanding the compound's potential interactions and activity at the molecular level. Studies on structurally similar molecules have highlighted the significance of angles between aromatic planes and various intermolecular interactions, including hydrogen bonding and π-π interactions, in determining the 3D arrangement of molecules in crystals (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving "2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide" and its derivatives may include cyclization, amidation, and substitution reactions. These reactions are fundamental for modifying the compound's structure and enhancing its chemical properties, such as reactivity and stability. Research into similar compounds has shown the versatility of acetamide derivatives in undergoing various chemical transformations, which is essential for tailoring these molecules for specific applications (Rehman et al., 2013).
Physical Properties Analysis
The physical properties of "2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide" such as solubility, melting point, and crystal structure are influenced by its molecular composition and structure. These properties are crucial for determining the compound's suitability for various scientific and industrial applications. Insights into the physical properties of similar molecules can be gained from studies that analyze the crystal structures and intermolecular interactions, offering a foundation for predicting the behavior of "2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide" under different conditions (Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties of "2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide" are characterized by its reactivity with various chemical reagents, stability under different conditions, and potential for undergoing specific chemical reactions. The compound's functional groups, such as acetamide and isoxazoline, play a significant role in its chemical behavior and interactions. Research on related compounds provides valuable insights into the factors that influence the chemical properties of acetamide derivatives, including electronic effects, steric hindrance, and the presence of electron-withdrawing or electron-donating groups (Sharma et al., 2018).
Safety And Hazards
Sigma-Aldrich, a supplier of this compound, states that they do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . They also state that they sell this product as-is and make no representation or warranty whatsoever with respect to this product .
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c15-8-4-5-12(10(16)6-8)20-7-13(19)17-14-9-2-1-3-11(9)18-21-14/h4-6H,1-3,7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYQEGKDEHWYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


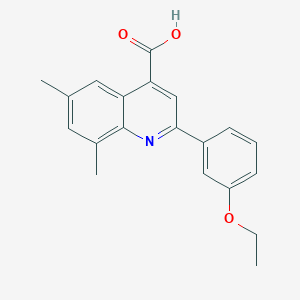
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)
![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)
![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)
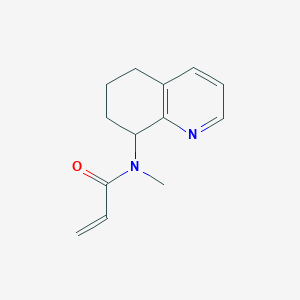
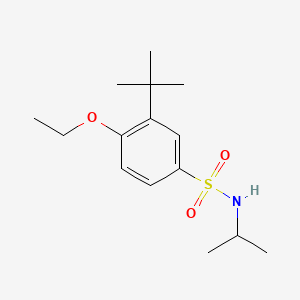
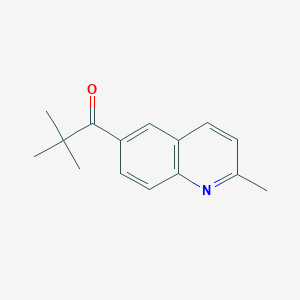
![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)

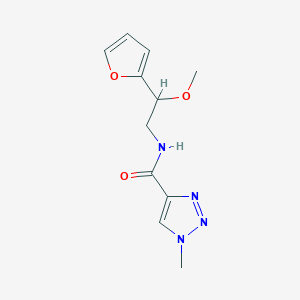
![methyl 2-(4-{[5-(1,2-dithiolan-3-yl)pentanamido]methyl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B2495060.png)

![1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2495063.png)